molecular formula C7H13Cl3N4S B1480655 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine dihydrochloride CAS No. 2098049-68-2

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine dihydrochloride

Cat. No. B1480655
CAS RN: 2098049-68-2
M. Wt: 291.6 g/mol
InChI Key: VFCJPBOEMDRCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has the empirical formula C8H12ClN3S and a molecular weight of 217.72 . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10ClN3S/c8-6-7(10-12-9-6)11-4-2-1-3-5-11/h1-5H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Applications in Microbiological Activity

  • Synthesis for Antimicrobial Activities : Thiadiazole derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial activities. For instance, Abdelmajeid et al. (2017) explored the synthesis of novel scaffolds based on thiadiazole and evaluated their activities against various bacterial and fungal strains. The antimicrobial potential of these compounds highlights their relevance in developing new antimicrobial agents (Abdelmajeid, Amine, & Hassan, 2017).

Synthesis and Characterization

  • Novel Synthetic Pathways : Research has also focused on developing novel synthetic methods for thiadiazole derivatives, demonstrating the versatility of these compounds in chemical synthesis. Koutentis and Rees (2000) discussed the reactivity of certain thiadiazole derivatives, offering insights into new synthetic routes and the potential for creating diverse chemical entities for further study (Koutentis & Rees, 2000).

Medicinal Chemistry Applications

  • Anticancer and Antitumor Evaluations : Thiadiazole derivatives have been synthesized and assessed for their potential anticancer and antitumor activities. Hamama et al. (2013) reported on the synthesis of certain N-substituted-2-amino-1,3,4-thiadiazoles and their preliminary evaluations for cytotoxicity and antioxidant activities, indicating the promise of thiadiazole compounds in oncological research (Hamama, Gouda, Badr, & Zoorob, 2013).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions.

Future Directions

The future directions for this compound are not specified in the search results. It’s provided to early discovery researchers, indicating its potential use in various research applications .

properties

IUPAC Name

1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4S.2ClH/c8-6-7(11-13-10-6)12-3-1-5(9)2-4-12;;/h5H,1-4,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCJPBOEMDRCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NSN=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine dihydrochloride
Reactant of Route 3
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine dihydrochloride
Reactant of Route 4
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.